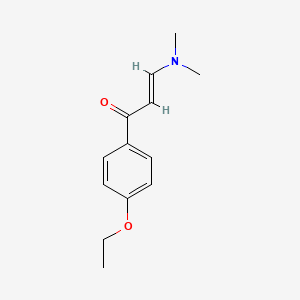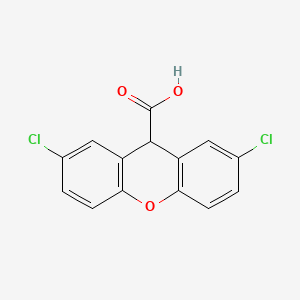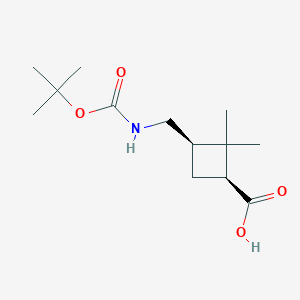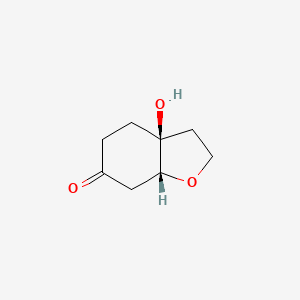![molecular formula C12H7ClF3NO B3034619 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 197565-66-5](/img/structure/B3034619.png)
3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine
Übersicht
Beschreibung
“3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” is a chemical compound with the molecular formula C12H7ClF3NO . It is a halogenated pyridine derivative and a fluorinated building block . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine”, have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a phenoxy group . The InChI code for this compound is 1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” include a molecular weight of 273.64 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine”, are widely used in the agrochemical industry . They play a crucial role in protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals, demonstrating the versatility of TFMP derivatives .
Synthesis of Trifluoromethylpyridyllithiums
“3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These compounds are useful intermediates in various chemical reactions .
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands. “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the synthesis of MOFs .
Materials Science Applications
“3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can also be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Synthesis of Methiodide Salts
Methiodide salts are used in various chemical reactions. “3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine” can be used in the synthesis of these salts .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Safety and Hazards
The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
It’s worth noting that compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme .
Result of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency .
Eigenschaften
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQIWDOKUTRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)









